
5-Methyl-1-(4-methylphenyl)hex-1-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(4-methylphenyl)hex-1-en-3-one typically involves the aldol condensation reaction. This reaction is carried out between 4-methylacetophenone and 3-methylbutanal in the presence of a base such as sodium hydroxide. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Ethanol or methanol is commonly used as the solvent.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
5-Methyl-1-(4-methylphenyl)hex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the enone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid or 5-methylhexanoic acid.
Reduction: Formation of 5-methyl-1-(4-methylphenyl)hexan-3-ol.
Substitution: Formation of halogenated derivatives such as 4-bromo-5-methyl-1-(4-methylphenyl)hex-1-en-3-one.
科学的研究の応用
5-Methyl-1-(4-methylphenyl)hex-1-en-3-one has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 5-Methyl-1-(4-methylphenyl)hex-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Methylacetophenone: A precursor in the synthesis of 5-Methyl-1-(4-methylphenyl)hex-1-en-3-one.
5-Methyl-1-phenyl-1,4-hexadien-3-one: A structurally similar compound with different substitution patterns.
1-(4-Methylphenyl)ethanone: Another related compound with a simpler structure.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both an enone and an aromatic ring
特性
CAS番号 |
94450-62-1 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
5-methyl-1-(4-methylphenyl)hex-1-en-3-one |
InChI |
InChI=1S/C14H18O/c1-11(2)10-14(15)9-8-13-6-4-12(3)5-7-13/h4-9,11H,10H2,1-3H3 |
InChIキー |
NYYCXQVSUPPYIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=CC(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
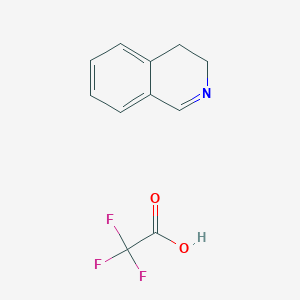
![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
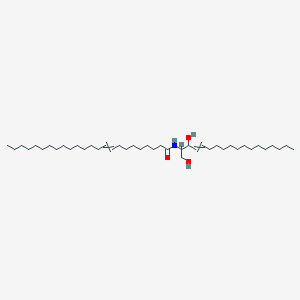
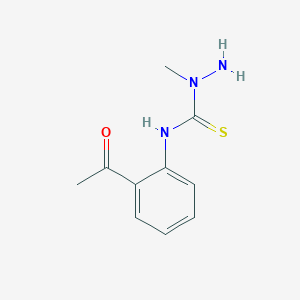
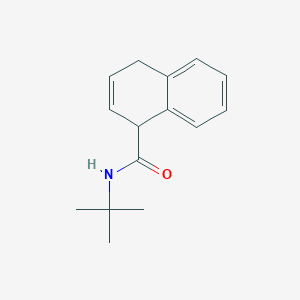
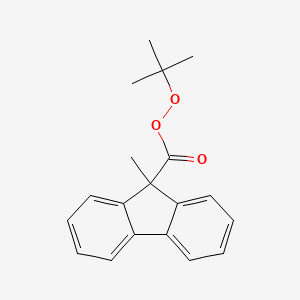
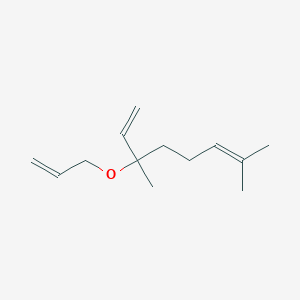
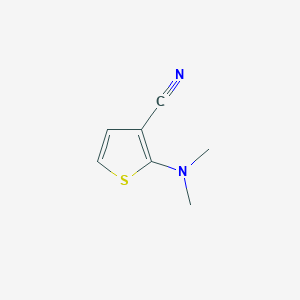
![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
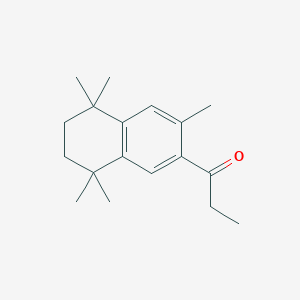
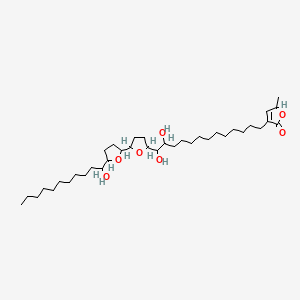
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)
